[(2,4-Dimethoxyphenyl)methyl](pentan-2-yl)amine
Description
(2,4-Dimethoxyphenyl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a pentan-2-ylamine moiety
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-6-11(2)15-10-12-7-8-13(16-3)9-14(12)17-4/h7-9,11,15H,5-6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZYAWRCGWVASD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the reaction of 2,4-dimethoxybenzyl chloride with pentan-2-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2,4-Dimethoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amine derivatives.
Scientific Research Applications
(2,4-Dimethoxyphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2,4-Dimethoxyphenyl)methylamine can be compared with other similar compounds, such as:
- (2,4-Dimethoxyphenyl)methylamine
- (2,4-Dimethoxyphenyl)methylamine
- (2,4-Dimethoxyphenyl)methylamine
These compounds share a similar core structure but differ in the length and branching of the alkyl chain. The unique properties of (2,4-Dimethoxyphenyl)methylamine, such as its specific reactivity and biological activity, make it distinct from its analogs.
Biological Activity
(2,4-Dimethoxyphenyl)methylamine is an organic compound classified as an amine. Its structure consists of a 2,4-dimethoxyphenyl group attached to a pentan-2-ylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor binding.
Chemical Structure
The chemical formula for (2,4-Dimethoxyphenyl)methylamine can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 1019618-43-9
Structural Features
The unique arrangement of methoxy groups on the phenyl ring enhances the compound's lipophilicity, which may facilitate its ability to penetrate biological membranes. This structural characteristic could contribute to its distinct pharmacological profile.
| Feature | Description |
|---|---|
| Phenyl Group | Contains two methoxy substituents (positions 2 and 4) |
| Aliphatic Chain | Pentan-2-yl group provides flexibility and hydrophobicity |
| Functional Group | Amine group allows for diverse chemical reactivity |
The biological activity of (2,4-Dimethoxyphenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation; however, compounds with similar structures often exhibit various pharmacological effects such as:
- Antioxidant Activity : Potential to scavenge free radicals.
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Neuromodulatory Effects : Interaction with neurotransmitter systems may influence mood and cognition.
Pharmacological Potential
Research indicates that (2,4-Dimethoxyphenyl)methylamine could have applications in treating conditions associated with enzyme dysregulation and receptor malfunction. Its potential uses include:
- Pain Management : Inhibition of pain pathways through receptor modulation.
- Cancer Therapy : Targeting specific cancer cell lines by inducing apoptosis.
- Neuroprotection : Protecting neuronal cells from oxidative stress.
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of related compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). These findings suggest that (2,4-Dimethoxyphenyl)methylamine may also possess similar properties, warranting further investigation.
Case Study 2: Enzyme Interaction
Research into enzyme interactions has shown that compounds with amine functionalities can serve as inhibitors for various enzymes involved in metabolic pathways. The ability of (2,4-Dimethoxyphenyl)methylamine to modulate these interactions could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the biological activity of (2,4-Dimethoxyphenyl)methylamine, a comparison with structurally related compounds is useful:
| Compound Name | Structure Overview | Biological Activity |
|---|---|---|
| (3-Methoxyphenyl)methyl(pentan-2-yl)amine | Similar phenyl group with one methoxy | Moderate receptor affinity |
| (4-Methoxyphenyl)methyl(pentan-2-yl)amine | Para-methoxy substitution | Varying biological effects |
| (3,4-Dichlorophenyl)methyl(pentan-2-yl)amine | Chlorinated phenyl group | Increased reactivity and potential cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
